N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide
Description
This compound features a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4 and a thioether-linked indolin-1-yl-2-oxoethyl moiety at position 3. The structural complexity suggests roles in modulating enzyme targets (e.g., kinases or proteases) due to the triazole’s metal-chelating properties and the aromatic/heterocyclic substituents’ capacity for π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O4S/c1-19-9-10-20(2)24(15-19)35-27(17-31-29(37)22-11-12-25(38-3)26(16-22)39-4)32-33-30(35)40-18-28(36)34-14-13-21-7-5-6-8-23(21)34/h5-12,15-16H,13-14,17-18H2,1-4H3,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXFNUIXJNVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications.
Compound Overview
Molecular Structure:
The compound has the molecular formula and a molecular weight of 527.64 g/mol. It features a 1,2,4-triazole ring known for its biological versatility and several functional groups that enhance its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | <10 | Apoptosis induction |
| MCF7 (Breast Cancer) | <15 | G2/M phase arrest |
| HeLa (Cervical Cancer) | <12 | Caspase activation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens, including resistant strains such as MRSA and Candida albicans. Its minimum inhibitory concentration (MIC) values indicate strong efficacy in preventing bacterial growth and biofilm formation .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| MRSA | 0.98 | Bactericidal |
| S. aureus | 1.5 | Biofilm inhibitor |
| C. albicans | 1.0 | Antifungal |
The biological activity of this compound can be attributed to its structural features which allow it to interact with specific biological targets. Molecular docking studies have revealed that it binds to enzymes and receptors involved in cancer progression and microbial resistance. This binding alters the enzymatic activity or receptor signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Recent studies have focused on the compound's potential in treating antibiotic-resistant infections and various cancers:
- Anticancer Studies : A study evaluating the compound against multiple cancer cell lines found that it significantly reduced cell viability in a dose-dependent manner. The activation of caspases indicated apoptosis as a primary mechanism .
- Antimicrobial Studies : In another investigation, the compound was tested against MRSA and demonstrated robust activity with an MIC lower than that of standard antibiotics like amikacin.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds highlights key differences in core heterocycles, substituents, and synthetic pathways:
Key Comparative Insights
- Core Heterocycles: The target’s 1,2,4-triazole core distinguishes it from thiazolidinones () and triazines ().
- Substituent Diversity : The indolin-1-yl-2-oxoethyl thioether and dimethoxybenzamide groups are unique to the target compound. In contrast, sulfonylphenyl () and imidazolidin-ylidene () substituents in analogues suggest divergent pharmacological targets (e.g., sulfonyl groups often target proteases).
- Synthetic Routes: S-alkylation is a common strategy for introducing thioether linkages (Evidences 2, 3, 5). However, the target compound’s synthesis likely requires precise control to avoid N-alkylation byproducts, as noted in for triazole derivatives .
- Spectral Confirmation : The absence of IR S-H bands (~2500–2600 cm⁻¹) in the target compound (similar to ’s thiones) confirms the thioether structure rather than a thiol tautomer .
Pharmacological Implications
The dimethoxybenzamide group may enhance blood-brain barrier penetration, unlike sulfonamide derivatives (), which are typically polar .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : The synthesis involves multi-step protocols:
Triazole core formation : Cyclocondensation of thiosemicarbazides with substituted phenyl groups under reflux in acetic acid or DMF .
Indolin-1-yl thioether linkage : Reaction of 2-chloroacetyl indoline derivatives with thiolated triazole intermediates using bases like Cs₂CO₃ in DMSO at 60–80°C .
Benzamide coupling : Amide bond formation via EDC/HOBt-mediated coupling between the triazole-methylamine intermediate and 3,4-dimethoxybenzoic acid .
-
Yield Optimization :
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Use Cs₂CO₃ (vs. K₂CO₃) for better nucleophilic substitution efficiency .
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Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7) .
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Purify via column chromatography (gradient elution with CH₂Cl₂:MeOH 95:5) .
- Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Triazole formation | Acetic acid, reflux, 5 h | 65–75% |
| Thioether linkage | Cs₂CO₃, DMSO, 70°C | 80–85% |
| Benzamide coupling | EDC/HOBt, DMF, RT | 70–78% |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodology :
- 1H/13C NMR : Assign peaks for diagnostic groups:
- Indoline NH (δ 10.2–10.5 ppm, broad singlet) .
- Triazole CH₂ (δ 4.3–4.5 ppm, triplet) .
- Dimethoxybenzamide OCH₃ (δ 3.8–3.9 ppm, singlet) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodology :
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Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM for 48h .
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Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
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Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or lipoxygenases (e.g., 5-LOX) .
- Data Interpretation :
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IC₅₀ values <10 μM suggest strong activity (e.g., triazole derivatives in showed IC₅₀ = 2.5 μM against MCF-7).
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Compare with controls (e.g., doxorubicin for anticancer assays) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?
- Methodology :
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Modify substituents :
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Replace 2,5-dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme binding .
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Vary dimethoxybenzamide to nitro or hydroxybenzamide for solubility adjustments .
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Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like 5-LOX .
- SAR Table :
| Derivative | R1 (Triazole) | R2 (Benzamide) | IC₅₀ (μM) |
|---|---|---|---|
| Parent | 2,5-dimethylphenyl | 3,4-dimethoxy | 2.5 |
| Derivative A | 4-CF₃-phenyl | 3-nitro | 1.8 |
| Derivative B | 4-OCH₃-phenyl | 4-hydroxy | 4.2 |
Q. What strategies identify the compound’s molecular targets in complex biological systems?
- Methodology :
- Chemical proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS .
- SPR biosensing : Measure real-time binding kinetics to immobilized enzymes (e.g., EGFR) .
- CRISPR-Cas9 knockout : Validate target dependency in cell lines (e.g., 5-LOX KO in inflammation models) .
Q. How do crystallographic studies resolve contradictions in reported biological activities?
- Methodology :
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X-ray crystallography : Co-crystallize with target enzymes (e.g., 5-LOX) to determine binding modes .
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Electron density maps : Identify critical interactions (e.g., hydrogen bonds with triazole NH) .
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Conflict resolution : Compare with SAR data to explain why methyl groups enhance activity in some assays but reduce it in others .
- Example :
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A 2,5-dimethylphenyl group may sterically hinder binding to 5-LOX but enhance solubility, leading to variable IC₅₀ values .
Q. How can conflicting data on metabolic stability be addressed during preclinical development?
- Methodology :
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In vitro microsomal assays : Use human liver microsomes (HLM) with LC-MS to measure t₁/₂ .
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Metabolite ID : HRMS/MS fragmentation to identify oxidation sites (e.g., indoline ring) .
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Structural tweaks : Introduce deuterium at labile positions to block CYP450-mediated degradation .
- Data Table :
| Modification | Metabolic t₁/₂ (min) | Major Metabolite |
|---|---|---|
| Parent | 15.2 | Indoline-OH |
| Deuterated | 28.7 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
